molecular formula C12H12O3 B14398416 3-[(3-Methoxyphenyl)methylidene]oxolan-2-one CAS No. 87816-37-3

3-[(3-Methoxyphenyl)methylidene]oxolan-2-one

Cat. No.: B14398416
CAS No.: 87816-37-3
M. Wt: 204.22 g/mol
InChI Key: CYDYWXQYGOWISX-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)methylidene]oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a methoxyphenyl group attached to a methylidene oxolan-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)methylidene]oxolan-2-one typically involves the reaction of 3-methoxybenzaldehyde with dihydrofuran-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)methylidene]oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(3-Methoxyphenyl)methylidene]oxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: A similar compound with additional hydroxyl groups.

    (3E)-3-[(Phenylamino)methylidene]dihydrofuran-2(3H)-one: Another related compound with an amino group instead of a methoxy group.

Uniqueness

3-[(3-Methoxyphenyl)methylidene]oxolan-2-one is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87816-37-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C12H12O3/c1-14-11-4-2-3-9(8-11)7-10-5-6-15-12(10)13/h2-4,7-8H,5-6H2,1H3

InChI Key

CYDYWXQYGOWISX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C2CCOC2=O

Origin of Product

United States

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